9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
Description
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furo[3,2-g]chromen-7-one core and a chiral 2R-hydroxy-3-methylbut-3-enoxy substituent at the 9-position (Fig. 1). This compound shares structural homology with imperatorin and related coumarins but is distinguished by its hydroxylated isoprenoid side chain, which may influence its pharmacological properties .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1 |
InChI Key |
RTUPRHIHXSAWDP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=C)[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one involves several steps. One common method includes the reaction of 7-hydroxycoumarin with 3-methyl-2-buten-1-ol in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of Byakangelicin may involve extraction from natural sources such as Angelica dahurica roots. The extraction process includes drying, grinding, and solvent extraction, followed by purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Byakangelicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of Byakangelicin with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Antioxidant Properties
Neobyakangelicol exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its potential use as a dietary supplement or therapeutic agent against oxidative damage.
Case Study:
A study conducted on the antioxidant effects of Neobyakangelicol demonstrated that it reduced lipid peroxidation and increased the activity of antioxidant enzymes in rat models exposed to oxidative stress .
Anti-inflammatory Effects
Research indicates that Neobyakangelicol possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Study:
In vitro studies revealed that Neobyakangelicol inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential application in managing conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Neobyakangelicol has shown promising results against various microbial strains, making it a candidate for developing new antimicrobial agents.
Case Study:
A molecular docking study identified Neobyakangelicol as a potent inhibitor against bacterial targets associated with infections, indicating its potential role in antibiotic development .
Pesticidal Properties
The compound has been studied for its insecticidal and fungicidal properties, making it valuable in organic farming practices.
Data Table: Efficacy Against Pests
These results suggest that Neobyakangelicol can be integrated into pest management strategies to reduce reliance on synthetic pesticides.
Flavoring Agent
Neobyakangelicol's unique flavor profile makes it suitable for use as a natural flavoring agent in food products.
Preservation
Its antimicrobial properties also support its use as a natural preservative, extending the shelf life of food products while maintaining safety and quality.
Case Study:
Research has shown that incorporating Neobyakangelicol into food formulations significantly inhibited microbial growth, thus enhancing food safety and longevity .
Mechanism of Action
Byakangelicin exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like acetylcholinesterase and gamma-aminobutyric acid transaminase, which are involved in neurotransmission.
Gene Expression Modulation: Byakangelicin can modulate the expression of genes related to inflammation and oxidative stress.
Antioxidant Activity: It enhances the activity of antioxidant enzymes, reducing oxidative damage in cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Comparison
Furanocoumarins are classified based on substituent positions (C-4, C-9) and side-chain modifications. Key analogs include:



Key Structural Insights :
Pharmacological and Functional Comparisons
Antioxidant and Anti-inflammatory Activity
- Imperatorin : Reduces oxidative stress via Nrf2 activation and inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- Target Compound: Limited direct data, but hydroxylation may amplify antioxidant effects, as seen in hydroxylated coumarins .
Antimicrobial Activity
- Ammidin : Exhibits antibacterial activity, with molecular docking showing stable binding to penicillin-binding proteins (PBPs) .
- Imperatorin : Moderate antimicrobial activity against Gram-positive bacteria .
Vasodilatory Effects
- 9-Hydroxy-furochromenone derivatives demonstrate vasodilatory activity by modulating L-type calcium channels, surpassing imperatorin in efficacy .
Neuroprotective Potential
Figures and Tables :
- Fig. 1: Structure of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one (derived from ).
- Table 1 : Structural and molecular comparison of key analogs (compiled from ).
Biological Activity
The compound 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one , also known as Isogosferol , is a naturally occurring flavonoid derivative with a complex structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name: 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
- CAS Number: 53319-52-1
- Molecular Formula: C16H14O5
- Molar Mass: 286.28 g/mol
- Melting Point: 72-73.5 °C
- Storage Conditions: 2-8 °C
Structural Representation
The structural formula of Isogosferol can be represented as follows:
Antioxidant Activity
Isogosferol exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. A study conducted by Li et al. (2020) demonstrated that Isogosferol's antioxidant capacity was comparable to that of well-known antioxidants such as vitamin C and E .
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
Isogosferol has been shown to modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases. In vitro studies indicated that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Anticancer Properties
Recent studies have explored the anticancer potential of Isogosferol against various cancer cell lines. For instance, a study published in the Journal of Natural Products highlighted its ability to induce apoptosis in breast cancer cells by activating caspase pathways.
Case Study: Breast Cancer Cell Line
In a controlled experiment, Isogosferol was administered to MCF-7 breast cancer cells, resulting in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
Emerging evidence suggests that Isogosferol may possess neuroprotective properties. A study conducted on neuronal cell cultures revealed that it could protect against glutamate-induced neurotoxicity, potentially through its antioxidant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



